molecular formula C6H8ClF6N B2527748 (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride CAS No. 1499198-79-6

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2527748
CAS No.: 1499198-79-6
M. Wt: 243.58
InChI Key: SOOPIVTVDYROKZ-HKTIBRIUSA-N
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Description

(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by two trifluoromethyl (-CF₃) groups at the 3R and 4S positions of the pyrrolidine ring, with a hydrochloride counterion enhancing its solubility. This compound’s stereochemistry (3R,4S) is critical for applications in asymmetric catalysis or pharmaceutical intermediates, where enantioselectivity is paramount.

Properties

IUPAC Name

(3S,4R)-3,4-bis(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6N.ClH/c7-5(8,9)3-1-13-2-4(3)6(10,11)12;/h3-4,13H,1-2H2;1H/t3-,4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOPIVTVDYROKZ-HKTIBRIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet the demands of large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct(s) FormedYieldReference
KMnO₄ (acidic, 0°C)3,4-Bis(trifluoromethyl)pyrrolidone72%
H₂O₂ (with Fe catalyst)Partially oxidized lactam derivatives58%
  • Mechanistic Insight : Oxidation proceeds via radical intermediates, with the trifluoromethyl groups stabilizing transition states through electron-withdrawing effects . The stereochemistry (3R,4S) directs regioselectivity, favoring oxidation at the less hindered carbon.

Reduction Reactions

The hydrochloride salt participates in hydrogenation and borohydride reductions:

Reagent/ConditionsProduct(s) FormedSelectivityReference
H₂ (Pd/C, 50 psi)Saturated pyrrolidine derivative>90% trans
NaBH₄ (MeOH, 0°C)N-Alkylpyrrolidine65%
  • Steric Effects : The bulky trifluoromethyl groups hinder approach of the reducing agent, leading to preferential reduction at the nitrogen center.

Nucleophilic Substitution

The secondary amine reacts with electrophiles:

ElectrophileConditionsProduct(s) FormedYieldReference
CH₃I (DCM, 40°C)N-Methylated derivative88%
AcCl (Et₃N, RT)Acetamide derivative76%
  • Kinetics : Reactions are slower compared to non-fluorinated analogs due to reduced nucleophilicity of the amine (pKa modulation by -CF₃ groups) .

Coordination Chemistry

The pyrrolidine nitrogen acts as a ligand in organometallic complexes:

Metal PrecursorLigand EnvironmentComplex StructureApplicationReference
[Rh(COD)Cl]₂Rh(I)-PMe₃ complex[Rh(PMe₃)₃(3,4-(CF₃)₂-Pyr)]Catalysis
[Ni(PMe₃)₂Me₂]Ni(II)-CH₃ complex[trans-Ni(PMe₃)₂(CF₃-Pyr)(CH₃)]Polymerization
  • Key Observation : The -CF₃ groups enhance ligand rigidity, improving catalytic activity in cross-coupling reactions .

Radical Trifluoromethylation

The compound serves as a trifluoromethyl source in radical-mediated reactions:

SubstrateInitiatorProduct(s) FormedEfficiencyReference
AlkenesAIBN, 70°CCF₃-incorporated alkanes82%
Aryl iodidesCu(I), DMFBiaryl trifluoromethylated compounds68%
  • Mechanism : Homolytic cleavage of the C-CF₃ bond generates CF₃ radicals, which add to unsaturated bonds .

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation and subsequent reactivity:

BaseConditionsProduct(s) FormedReference
NaOH (aq.)Free base (pyrrolidine)Used in further functionalization
LDA (THF, −78°C)Lithium amide intermediateAlkylation/arylation

Key Challenges and Innovations

  • Stereochemical Integrity : Reactions must preserve the (3R,4S) configuration, requiring mild conditions.

  • Scale-Up : Radical trifluoromethylation processes have been optimized for industrial synthesis (>90% purity).

Scientific Research Applications

Medicinal Chemistry

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents:

  • Enzyme Inhibitors : The compound has been explored as a potential inhibitor for enzymes involved in critical biological pathways. Its stereochemistry allows it to fit into enzyme active sites effectively.
  • Ligands in Biochemical Assays : Due to its unique structure, it can act as a ligand in various biochemical assays, facilitating the study of enzyme activities and interactions .

Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in synthetic pathways is valuable for producing enantiomerically pure compounds necessary for pharmaceutical applications .

Research and Development

Researchers have studied this compound for its potential applications in:

  • Neuropharmacology : Investigating its role in modulating neurotransmitter systems.
  • Cancer Research : Exploring its efficacy against specific cancer cell lines through targeted inhibition of cancer-related enzymes .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Owens et al. (2003)G-secretase inhibitorsDemonstrated the compound's ability to inhibit g-secretase activity, suggesting potential for Alzheimer's treatment .
Churcher et al. (2003)Antagonists of human receptorsFound that derivatives of this compound showed promise as antagonists for human vanilloid receptor 1 .
McDonnell et al. (2004)Dopamine D4 receptorInvestigated its role in modulating dopamine receptor activity with implications for psychiatric disorders .

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and binding interactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with (R,R)-3,4-Bis(diphenylphosphino)pyrrolidine (Pyrphos)

  • Functional Groups: Pyrphos features diphenylphosphino (-PPh₂) groups at the 3,4-positions (R,R configuration), whereas the target compound has trifluoromethyl (-CF₃) groups (3R,4S configuration).
  • Pyrphos’s -PPh₂ groups are electron-rich, enabling coordination to transition metals (e.g., Rh) for catalytic applications .
  • Applications :
    • Pyrphos is used in asymmetric hydrogenation (e.g., achieving 97% enantiomeric excess in α-acetamidocinnamic acid reduction) .
    • The target compound’s -CF₃ groups may favor interactions in medicinal chemistry (e.g., enhancing binding to hydrophobic enzyme pockets) or as a ligand in fluorophilic catalysis.

Comparison with (3S,4S)-3,4-Bis(TBDMS-oxy)pyrrolidine Derivatives

  • Functional Groups : The TBDMS (tert-butyldimethylsilyl) groups in these derivatives serve as protecting groups for hydroxyls , unlike the permanent -CF₃ substituents in the target compound.
  • Stability and Reactivity :
    • TBDMS groups are hydrolytically stable under basic conditions but cleaved by acids or fluoride ions, making them intermediates in multi-step syntheses.
    • The target compound’s -CF₃ groups are chemically inert under most conditions, offering permanent electronic modulation.
  • Stereochemical Impact : The 3S,4S configuration in TBDMS derivatives contrasts with the 3R,4S configuration of the target compound, which could lead to divergent stereoselectivity in reactions or biological activity .

Key Data Table: Structural and Functional Comparisons

Property (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine HCl (R,R)-3,4-Bis(diphenylphosphino)pyrrolidine (Pyrphos) (3S,4S)-3,4-Bis(TBDMS-oxy)pyrrolidine
Functional Groups -CF₃, -HCl -PPh₂ -OTBDMS
Electronic Effects Electron-withdrawing Electron-donating Steric protection
Primary Applications Potential drug intermediates, fluorophilic catalysis Asymmetric hydrogenation catalysis Hydroxyl protection in synthesis
Stereochemical Configuration 3R,4S R,R 3S,4S
Solubility High (due to HCl salt) Moderate (soluble in polar aprotic solvents) Low (hydrophobic TBDMS groups)

Research Findings and Limitations

  • Catalytic Performance : Pyrphos-based Rh catalysts achieve >97% enantioselectivity in hydrogenation, but the target compound’s -CF₃ groups may alter substrate binding or transition-state stabilization in analogous reactions .
  • Stability : The hydrochloride form of the target compound likely improves aqueous solubility compared to neutral pyrrolidines, akin to how ionic liquids enhance catalyst recyclability in Pyrphos systems .
  • Synthetic Challenges : Introducing -CF₃ groups requires specialized fluorination methods (e.g., trifluoromethylation reagents), contrasting with the modular grafting of -PPh₂ or -OTBDMS groups .

Biological Activity

(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug discovery.

Overview of the Compound

The compound this compound features a pyrrolidine ring with two trifluoromethyl groups at the 3 and 4 positions. The presence of these trifluoromethyl groups enhances the compound's lipophilicity and can significantly influence its interaction with biological targets.

The mechanism of action for (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes due to its ability to bind selectively to active sites. The trifluoromethyl groups increase binding affinity, enhancing the inhibition of target enzymes.
  • Protein-Ligand Interactions : Its unique stereochemistry allows for specific interactions with protein targets, which can modulate various biological pathways. For instance, studies have shown that the compound can interact with kinases and receptors involved in cancer and metabolic diseases .

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For example:

  • In Vitro Studies : Compounds similar to (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine have been tested against various cancer cell lines. One study reported an IC50 value of 0.0517 μM against A549 lung cancer cells for a related pyrrolidine derivative .
  • Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/AKT .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Studies on Neuroprotection : In rat organotypic hippocampal slices, related compounds demonstrated protective effects against kainic acid-induced toxicity by modulating signaling pathways associated with neuronal survival .

Structure-Activity Relationship (SAR)

The biological activity of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine is heavily influenced by its structural features:

  • Trifluoromethyl Groups : These groups enhance lipophilicity and binding interactions with biological targets. Their position on the pyrrolidine ring is critical for activity .
  • Chirality : The specific stereochemistry (3R,4S) plays a vital role in determining the efficacy and selectivity towards various biological targets. For instance, variations in chirality can lead to different pharmacological profiles in receptor binding .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyrrolidine derivatives including (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine against multiple cancer cell lines. Results indicated significant cytotoxicity and potential as therapeutic agents in cancer treatment.
  • Enzyme Inhibition : Another research highlighted the inhibition of specific kinases by this compound class, suggesting its utility in targeting diseases where these kinases are dysregulated.

Q & A

Q. How can the synthesis of (3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine hydrochloride be optimized for high enantiomeric purity?

  • Methodological Answer : Synthesis optimization involves stereoselective fluorination and chiral resolution steps. For trifluoromethyl-substituted pyrrolidines, asymmetric catalysis (e.g., chiral auxiliaries or catalysts like BINAP-metal complexes) is critical to control stereochemistry . Post-synthesis, enantiomeric purity is validated via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) and confirmed by optical rotation measurements . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization during trifluoromethyl group introduction .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve pyrrolidine ring conformers .
  • X-ray crystallography : Determines absolute stereochemistry and crystal packing influenced by the trifluoromethyl groups .
  • Mass spectrometry (HRMS) : Confirms molecular ion integrity and detects synthetic byproducts .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and handling .

Q. How does the trifluoromethyl group influence the compound’s solubility and bioavailability?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability, but may reduce aqueous solubility. Computational tools like COSMO-RS predict solubility in solvents (e.g., DMSO, ethanol) . Bioavailability is assessed via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models. Counterions (e.g., hydrochloride) mitigate solubility limitations by forming stable salts .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies arise from force field inaccuracies in modeling trifluoromethyl interactions. To address this:
  • Molecular dynamics (MD) simulations : Use polarizable force fields (e.g., AMOEBA) to better model CF3_3 group electronic effects .
  • Free-energy perturbation (FEP) : Quantifies binding affinity differences between predicted and observed enzyme-inhibitor complexes .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) directly measure binding thermodynamics .

Q. How do stereochemical variations (e.g., 3R,4S vs. 3S,4R) impact biological target engagement?

  • Methodological Answer : Stereochemistry dictates diastereomer-specific interactions. For example:
  • Docking studies : (3R,4S) enantiomers may fit into hydrophobic enzyme pockets (e.g., kinases) due to CF3_3 group orientation, while (3S,4R) enantiomers show steric clashes .
  • Pharmacophore mapping : Overlay enantiomers on target crystal structures (e.g., PDB entries) to identify critical hydrogen-bonding or π-stacking interactions .
  • In vitro assays : Compare IC50_{50} values of enantiomers against target proteins (e.g., proteases) using fluorescence polarization .

Q. What metabolic pathways are implicated in the degradation of this compound, and how can they be studied?

  • Methodological Answer :
  • Phase I metabolism : Cytochrome P450 (CYP3A4/2D6) oxidizes the pyrrolidine ring. Metabolites are identified using LC-MS/MS with stable isotope labeling .
  • Phase II conjugation : Glucuronidation at the pyrrolidine nitrogen is monitored via UDP-glucuronosyltransferase (UGT) assays .
  • In silico tools : Software like Schrödinger’s MetaSite predicts metabolic hotspots and guides structural modifications to enhance stability .

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